molecular formula C23H23N3O2 B12173692 2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No.: B12173692
M. Wt: 373.4 g/mol
InChI Key: MUJLFRMGNBLSLZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features a combination of indole, pyridine, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyaniline: A simpler analog with similar aromatic properties.

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyridine Derivatives: Compounds containing the pyridine moiety, such as nicotinamide and pyridoxine.

Uniqueness

2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to its combination of indole, pyridine, and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline

InChI

InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(20-10-6-7-13-24-20)26-19-12-11-16(27-2)14-21(19)28-3/h4-14,23,25-26H,1-3H3

InChI Key

MUJLFRMGNBLSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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